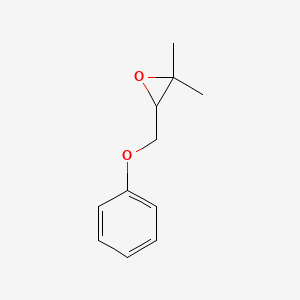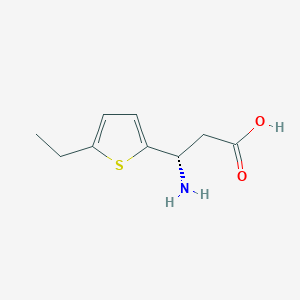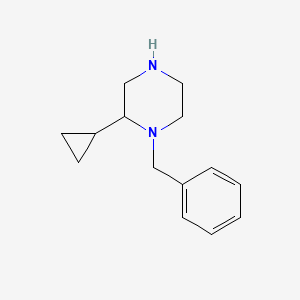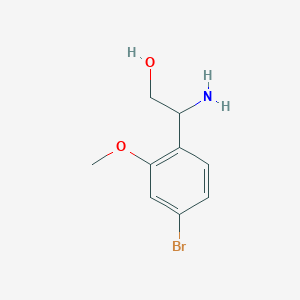
tert-Butyl (1-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)azetidin-3-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a multi-ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may be exploited to develop inhibitors or modulators of specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which tert-butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of their activity. The pathways involved can vary depending on the biological context and the specific application of the compound.
相似化合物的比较
Similar Compounds
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
- tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness
tert-Butyl N-{1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]azetidin-3-yl}carbamate is unique due to its multi-ring structure and the presence of both carbamate and azetidine groups
属性
分子式 |
C21H24N4O6 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC 名称 |
tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C21H24N4O6/c1-21(2,3)31-20(30)22-11-9-24(10-11)13-6-4-5-12-16(13)19(29)25(18(12)28)14-7-8-15(26)23-17(14)27/h4-6,11,14H,7-10H2,1-3H3,(H,22,30)(H,23,26,27) |
InChI 键 |
SJRDKPYUVVYUNB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)









![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)

![4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
